Corchoionoside C aglycon
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Overview
Description
Preparation Methods
The synthesis of Corchoionoside C aglycon involves several steps. One reported method for the preparation of C-glycosyl alanines involves the use of ®-methyleneoxazolidinone, which is linked to peracetylated iodosugars under promoted radical additions . The α-linked C-glycoside is then subjected to hydrogenolysis to give α-D-galactosyl D-alanine and the α-D-glucosyl isomer . Another efficient strategy for the preparation of chemical probes of biologically active glycosides uses a boron-mediated aglycon delivery method with an N3-functionalized 1,2-anhydroglucose donor, followed by deprotection and strain-promoted azide-alkyne cycloaddition .
Chemical Reactions Analysis
Corchoionoside C aglycon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenolysis agents for reduction and radical initiators for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of the α-linked C-glycoside yields α-D-galactosyl D-alanine and the α-D-glucosyl isomer .
Scientific Research Applications
Corchoionoside C aglycon has several scientific research applications. In chemistry, it is used as a chemical probe for studying glycosylation reactions and the biological activity of glycosides . In biology, it is used to investigate the inhibition of histamine release from rat peritoneal exudate cells . In industry, it can be used in the production of glycoside-based compounds with improved properties .
Mechanism of Action
The mechanism of action of Corchoionoside C aglycon involves the inhibition of histamine release induced by antigen-antibody reactions . This inhibition is likely mediated through the interaction of the compound with specific molecular targets and pathways involved in the histamine release process. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with receptors or enzymes involved in the histamine release cascade .
Comparison with Similar Compounds
Corchoionoside C aglycon is similar to other ionone glucosides, such as Corchoionosides A and B, which are also isolated from the leaves of Corchorus olitorius . These compounds share similar inhibitory effects on histamine release from rat peritoneal exudate cells . this compound is unique in its specific stereostructure and the specific pathways it targets . Other similar compounds include flavonoid glycosides like isoquercitrin and orientin, which also exhibit antioxidant activities and are used in various scientific research applications .
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/t10?,13-/m1/s1 |
InChI Key |
KPQMCAKZRXOZLB-JLOHTSLTSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(C=CC(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Origin of Product |
United States |
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